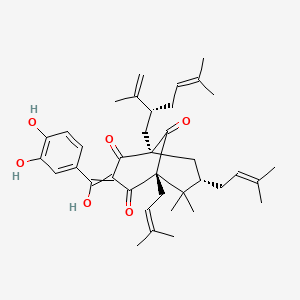

(+)-Garcinol

Description

Origin and Natural Product Classification of (+)-Garcinol

This compound is a phytochemical primarily isolated from the fruit rinds and leaves of various Garcinia species, most notably Garcinia indica. mdpi.comresearchgate.netmdpi.com This plant is an evergreen tree native to the tropical regions of Asia and Africa. mdpi.com Other species from which garcinol (B8244382) has been extracted include Garcinia quaesita and Garcinia cambogia. jmb.or.kracs.org

Chemically, this compound is classified as a polyisoprenylated benzophenone (B1666685). mdpi.combiocompare.comnih.gov This classification stems from its core structure, which features a benzophenone moiety substituted with multiple isoprenyl groups. mdpi.comsioc-journal.cn The unique arrangement of these functional groups contributes to its distinct biological activities. sioc-journal.cn It can also be considered a prenylated chalcone (B49325). researchgate.net

| Property | Value |

| Molecular Formula | C38H50O6 biocompare.com |

| Molecular Weight | 602.812 g/mol biocompare.com |

| CAS Number | 78824-30-3 epigentek.comrndsystems.com |

| Synonyms | Camboginol, Guttiferone F caymanchem.com |

Overview of Research Significance in Biological Systems and Chemical Synthesis

The scientific interest in this compound is multifaceted, spanning its diverse biological effects and its complexity as a target for total synthesis. researchgate.netconicet.gov.ar

In the realm of biological systems , garcinol has been the subject of extensive research due to its wide range of activities. sioc-journal.cnnih.gov It is recognized for its potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov Studies have demonstrated its ability to scavenge free radicals, such as superoxide (B77818) anions, and its antioxidant activity has been reported to be greater than that of dl-α-tocopherol. mdpi.comacs.org Its anti-inflammatory effects are attributed to its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as modulate signaling pathways such as nuclear factor-kappa B (NF-κB). mdpi.comresearchgate.netcaymanchem.com

A significant area of investigation is garcinol's potential as an anticancer agent. mdpi.comnih.govnih.gov Research has explored its effects on various cancer cell lines, including those of the breast, colon, pancreas, and prostate. mdpi.comnih.gov The proposed mechanisms for its anticancer activity include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. mdpi.comresearchgate.net This is achieved through the modulation of multiple cellular targets and signaling pathways, such as STAT3 and the inhibition of matrix metalloproteinases. nih.govnih.gov

Furthermore, garcinol has been identified as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF. nih.govmdpi.comepigentek.com This epigenetic modulation, which alters gene expression without changing the DNA sequence, is a key aspect of its biological activity and contributes to its anticancer effects. nih.govmdpi.com More recently, it has also been identified as a specific inhibitor of histone deacetylase 11 (HDAC11). nih.govacs.org Additionally, garcinol has shown inhibitory activity against topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair. acs.org

| Biological Target/Activity | IC50 Value / Observation |

| p300 (HAT) | ~7 µM nih.govcaymanchem.com |

| PCAF (HAT) | ~5 µM nih.govcaymanchem.com |

| HDAC11 | ~5 µM (in vitro) nih.govacs.org |

| 5-Lipoxygenase (5-LO) | 0.3 µM caymanchem.com |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 0.1 µM caymanchem.com |

| COX-1 | 12 µM caymanchem.com |

| Acetylcholinesterase (AChE) | 0.66 µM medchemexpress.eu |

| Butyrylcholinesterase (BChE) | 7.39 µM medchemexpress.eu |

| Topoisomerase I & II Inhibition | Comparable to etoposide (B1684455) (~25–100 μM) acs.org |

| Antimicrobial Activity | Active against Helicobacter pylori and MRSA jmb.or.kr |

| Neurogenesis | Promotes neurite outgrowth in rat cortical progenitor cells caymanchem.com |

From a chemical synthesis perspective, the complex, stereochemically rich structure of this compound presents a significant challenge and an attractive target for organic chemists. conicet.gov.aracs.org The molecule features a bicyclo[3.3.1]nonane core, multiple stereocenters, and several prenyl side chains. conicet.gov.aracs.org The development of synthetic routes to this compound and its analogues is crucial for several reasons. It allows for the unambiguous confirmation of its absolute configuration and provides a means to produce larger quantities of the compound for further biological evaluation. conicet.gov.ar

Several total syntheses of (±)-garcinol and asymmetric syntheses of this compound have been reported. conicet.gov.aracs.orgfigshare.com These synthetic strategies often involve key steps such as Claisen cyclization to construct the core bicyclic system and various coupling reactions to install the side chains. conicet.gov.ar For example, one approach utilized a base-mediated intramolecular Claisen cyclization to form the bicyclo[3.3.1]nonatrione core. conicet.gov.ar Another successful strategy employed a cascade Dieckmann cyclization for the same purpose. acs.orgnih.gov The synthesis of garcinol analogues, where parts of the molecule are systematically altered, is also an active area of research. sioc-journal.cnsioc-journal.cn This allows for the investigation of structure-activity relationships (SAR), helping to identify the specific parts of the molecule responsible for its biological effects. sioc-journal.cn

The pursuit of efficient and stereoselective synthetic routes to this compound not only showcases the power of modern organic chemistry but also enables deeper exploration of its therapeutic potential and the development of novel analogues with enhanced or more specific activities. sioc-journal.cnacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/t27-,28+,37+,38-/m1/s1 |

InChI Key |

DTTONLKLWRTCAB-AKAMJVKKSA-N |

Isomeric SMILES |

CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Synonyms |

guttiferone E |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Stereochemical Considerations of + Garcinol

Botanical Sources of (+)-Garcinol Isolation

The genus Garcinia comprises approximately 200 species distributed throughout the tropics, particularly in Asia and Africa drugs.comnih.gov. While many species are known to produce a variety of secondary metabolites, including xanthones and benzophenones, only a subset has been identified as significant sources of this compound akjournals.com.

Primary Yielding Garcinia Species (e.g., Garcinia indica, Garcinia dulcis)

Among the various species, Garcinia indica and Garcinia dulcis are recognized as primary sources for the isolation of this compound.

Garcinia indica : Commonly known as kokum, this species is the most referenced source for garcinol (B8244382) extraction drugs.comresearchgate.net. The fruit rind, in particular, is a rich reservoir of the compound nih.govresearchgate.net. Research has consistently focused on G. indica for large-scale extraction due to its relatively high yield of garcinol researchgate.net. The dried fruit rind is the principal plant part utilized for isolation nih.gov.

Garcinia dulcis : This species has also been identified as a notable source of this compound researchgate.net. Studies investigating its phytochemical composition have successfully isolated garcinol, confirming its presence and potential as a viable source for the compound nih.gov.

| Species Name | Common Name | Primary Plant Part Used | Citation |

|---|---|---|---|

| Garcinia indica | Kokum, Wild Mangosteen, Red Mango | Fruit Rind | drugs.comnih.gov |

| Garcinia dulcis | - | Fruit | researchgate.netnih.gov |

Exploration of Other Garcinia Species for this compound Content

Beyond the primary sources, scientific exploration has revealed the presence of this compound in numerous other Garcinia species. This highlights the compound's role as a chemotaxonomic marker for the genus akjournals.com. The concentration of garcinol can vary significantly among these species akjournals.com.

Investigations have confirmed garcinol in:

Garcinia multiflora : Found in South China, its fruits have been used for garcinol isolation researchgate.net.

Garcinia xanthochymus and Garcinia sopsopia : These species have been identified as containing high concentrations of garcinol adtu.in.

Garcinia pedunculata , Garcinia lanceifolia , and Garcinia morella : These species, endemic to the tropical forests of North-East India, have been analyzed and confirmed to contain garcinol akjournals.com.

Garcinia kola : An African species where garcinol has been identified in the roots nih.gov.

Garcinia cambogia (also known as Garcinia gummi-gutta): Garcinol was first isolated from this species and has been found in the bark and fruits nih.govsemanticscholar.org.

Garcinia quaesita : An endemic species to Sri Lanka, from which garcinol has been isolated for the first time from its hexane fruit extract semanticscholar.org.

Other species include Garcinia cowa , Garcinia huillensis (bark), Garcinia bancana (twig and leaves), and Garcinia travancorica (leaves) nih.govsemanticscholar.org.

| Species Name | Garcinol Content (mg/g of dry extract) | Citation |

|---|---|---|

| Garcinia xanthochymus | 286.37 | adtu.in |

| Garcinia sopsopia | 195.98 | adtu.in |

| Garcinia morella | Detected | adtu.in |

| Garcinia pedunculata | Detected | adtu.in |

| Garcinia lancifolia | Detected | adtu.in |

Geographical Distribution and Biodiversity Aspects of this compound Sources

The genus Garcinia is widely distributed across the tropical regions of Asia, Africa, and Polynesia nih.gov. India is a significant hub of Garcinia biodiversity, hosting 35 species, of which 17 are endemic nih.gov. Key regions for garcinol-producing species include:

India : The Western Ghats are a predominant habitat for Garcinia indica nih.govjusst.org. The North-Eastern region of India is home to endemic species like G. lanceifolia, G. morella, and G. pedunculata akjournals.comfoodandnutritionjournal.org.

Africa : West and Central Africa are the native regions for Garcinia kola nih.gov.

Southeast Asia : This region is a major center for Garcinia diversity, including species like G. dulcis and G. cambogia nih.gov.

China : Southern China is a known location for Garcinia multiflora researchgate.net.

Advanced Methodologies for this compound Extraction and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification. The fruit rind of Garcinia species is the most commonly used plant material nih.gov.

Initial extraction is typically performed using organic solvents. A common procedure involves the exhaustive extraction of dried plant material with methanol researchgate.net. The resulting crude extract is then subjected to further partitioning. For instance, the methanol extract can be adsorbed onto a substrate like celite and successively extracted with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to yield different fractions researchgate.net. Garcinol is often found in the less polar fractions, such as the hexane extract nih.gov. Other methods include ultrasound-assisted extraction to enhance efficiency researchgate.net. An advanced technique known as Aqueous Two-Phase Extraction (ATPE) has been utilized for the simultaneous enrichment of garcinol and other bioactive compounds from G. indica researchgate.net.

Chromatographic Techniques for Preparative Isolation

Chromatography is essential for the purification of this compound from crude extracts.

Column Chromatography : This is a widely used technique for the preparative isolation of garcinol. Silica (B1680970) gel is the standard stationary phase, and a mobile phase consisting of a solvent system like ethyl acetate/hexane is used to separate the components of the extract researchgate.net.

Flash Chromatography : A more rapid and efficient form of column chromatography, flash chromatography has been successfully employed for the isolation of both garcinol and its isomer, isogarcinol (B162963), from G. indica fruit nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) : This technique is primarily used for the simultaneous detection and quantification of garcinol in various extracts akjournals.comresearchgate.net. It is a valuable tool for method validation and quality control, offering rapid and sensitive analysis researchgate.net.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a chosen method for the quantitative analysis of garcinol adtu.ingtu.ac.in. A C18 column is typically used, with an isocratic mobile phase such as a mixture of acetonitrile and water containing a small percentage of an acid like trifluoroacetic acid (TFA) adtu.in.

| Technique | Purpose | Typical Mobile Phase | Detection Method | Citation |

|---|---|---|---|---|

| Column Chromatography | Preparative Isolation | Ethyl acetate/Hexane | - | researchgate.net |

| Flash Chromatography | Preparative Isolation | Water (0.1% formic acid) and Methanol/Acetonitrile (1:1) | UV (254 nm) | nih.gov |

| HPTLC | Quantification | Toluene-Ethyl acetate-Formic acid (5:4:1 V/V) | Densitometry (276 nm) | akjournals.com |

| HPLC (Reversed-Phase) | Quantification | Acetonitrile/Water (0.1% TFA) (80:20 v/v) | UV (254 nm) | adtu.in |

Comparative Analysis of Extraction Efficiencies Across Different Plant Parts

The distribution and concentration of this compound vary significantly across different parts of the Garcinia plant.

Fruit Rind : The fruit rind is overwhelmingly the most potent source of garcinol. Studies on G. indica have shown that garcinol crystallizes from the hexane extract of the fruit rind, with yields reported around 1.5% nih.gov. High yields of up to 5 grams of garcinol from 500 grams of dried G. indica plums (fruit rind) have been achieved researchgate.net.

Other Plant Parts : While the fruit rind is the primary source, garcinol has also been isolated from other parts in certain species. These include the roots of G. kola, the bark of G. huillensis and G. cambogia, and the leaves and twigs of G. bancana and G. travancorica nih.govsemanticscholar.org. However, the yields from these parts are generally not as high as from the fruit rind of species like G. indica or G. xanthochymus. The presence in various tissues underscores the systemic distribution of the compound within these plants, although biosynthesis and accumulation are highest in the fruit pericarp.

This compound, a prominent polyisoprenylated benzophenone (B1666685), is a secondary metabolite found predominantly in plants of the Garcinia genus (family Clusiaceae). It has been isolated from various parts of these plants, with the fruit rind being a particularly rich source. nih.govresearchgate.net Species such as Garcinia indica, commonly known as kokum, are significant natural sources from which garcinol can be extracted in high yields. researchgate.netresearchgate.netnih.gov Other species reported to contain garcinol include Garcinia cambogia, Garcinia huillensis, and Garcinia xanthochymus. researchgate.netnih.gov

The isolation of this compound from its natural sources typically involves solvent extraction from the dried plant material, often the fruit rinds. Common solvents used for extraction include hexane and ethanol. nih.govresearchgate.net Following the initial extraction, the crude extract is subjected to various chromatographic techniques to purify the compound. Methodologies such as column chromatography and crystallization are employed to obtain garcinol in high purity, appearing as yellow needles. nih.govresearchgate.netresearchgate.net High yields have been reported, with up to 5 grams of garcinol being isolated from 500 grams of dried Garcinia indica plums. researchgate.net

| Plant Species | Plant Part | Reference |

|---|---|---|

| Garcinia indica | Fruit Rind, Leaves | nih.govnih.gov |

| Garcinia cambogia | Fruits | researchgate.netnih.gov |

| Garcinia huillensis | Stem Bark | researchgate.net |

| Garcinia xanthochymus | Not specified | researchgate.net |

| Garcinia picrorhiza | Not specified | acs.org |

| Garcinia gracilis | Not specified | acs.org |

Establishing the Polyisoprenylated Benzophenone Framework

The structural elucidation of this compound revealed it to be a member of the polyisoprenylated benzophenone class of compounds. nih.govresearchgate.net Its molecular formula has been established as C₃₈H₅₀O₆. researchgate.net The core structure consists of a benzophenone framework, which is characterized by two aromatic rings linked by a carbonyl group. nih.gov This fundamental structure is extensively modified with three isoprenyl groups, leading to its classification as a tri-isoprenylated derivative. nih.gov

Spectroscopic analyses have been crucial in defining this framework. Key structural features identified include:

A Benzoyl Moiety: Attached to a heavily substituted bicyclo[3.3.1]nonane core. acs.org

An Enolisable 1,3-Diketone System: This feature is a significant aspect of its chemistry, confirmed by the formation of isomeric trimethyl and dimethyl ethers upon chemical derivatization. nih.gov

A 3,4-Dihydroxyphenyl Group: This catechol moiety is a key site for the compound's antioxidant activity.

The structure of garcinol is also sometimes described as a polycyclic polyprenylated acylphloroglucinol (PPAP) or, due to biosynthetic considerations, as a chalcone (B49325) derivative. nih.govresearchgate.netscispace.com The α,β-unsaturated ketone system, characteristic of chalcones, is contained within one of the rings in garcinol's bicyclic system. nih.gov The initial structural description of garcinol was reported in the 1980s, with its complex framework being pieced together through chemical and spectroscopic evidence. nih.govresearchgate.net

Identification of Stereochemical Features

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. wikipedia.org Its structure contains multiple stereocenters, which give rise to its specific three-dimensional conformation and optical activity, denoted by the "(+)" prefix. The absolute configuration of these stereocenters is critical to its chemical identity and has been a subject of detailed investigation.

The systematic IUPAC name for one of its tautomeric forms, which specifies the stereochemistry, is (1S,5R,7R)-3-[(3,4-dihydroxyphenyl)(hydroxy)methylidene]-6,6-dimethyl-1-[(2S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-5,7-bis(3-methylbut-2-en-1-yl)bicyclo[3.3.1]nonane-2,4,9-trione. nih.gov This name defines the specific spatial arrangement at the chiral centers within the bicyclo[3.3.1]nonane core (1S, 5R, 7R) and on one of the isoprenylated side chains (2S).

The determination of this absolute configuration has been accomplished through advanced analytical techniques. Methods such as quantum chemical circular dichroism (CD) calculations have been employed, where the experimentally measured CD spectrum of the natural product is compared with theoretically predicted spectra for possible stereoisomers. researchgate.net The total synthesis of garcinol and its analogues has also served to confirm and clarify the absolute configurations of the natural products. nih.gov

Characterization of Natural Isomers (e.g., Isogarcinol)

Isogarcinol is the most well-known natural isomer of garcinol. nih.gov It is often co-isolated from the same Garcinia species, including G. indica and G. picrorhiza. researchgate.netacs.orgnih.gov Unlike the yellow garcinol, isogarcinol is a colorless compound. nih.gov

The structural relationship between garcinol and isogarcinol is well-established. Isogarcinol can be readily formed from garcinol through an acid-catalyzed intramolecular cyclization reaction. researchgate.netresearchgate.net This transformation involves one of the isoprenyl side chains and the enolized β-diketone system, leading to the formation of an additional heterocyclic ring. researchgate.net This facile conversion highlights the chemical reactivity of the garcinol scaffold.

While they are isomers, the structural rearrangement results in distinct chemical and physical properties. Both compounds are classified as polyisoprenylated benzophenone derivatives and share the same molecular formula, but the connectivity of the atoms differs, making them constitutional isomers. researchgate.netnih.gov The characterization of isogarcinol and other related isomers has been accomplished using the same suite of spectroscopic techniques employed for garcinol, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowing for a detailed comparison of their respective structures. acs.org

| Feature | This compound | Isogarcinol |

|---|---|---|

| Classification | Polyisoprenylated Benzophenone | Polyisoprenylated Benzophenone |

| Appearance | Yellow needles | Colorless |

| Relationship | Constitutional Isomers | |

| Conversion | Garcinol converts to Isogarcinol under acidic conditions | |

| Natural Occurrence | Co-isolated from Garcinia species |

Biosynthetic Pathways and Natural Analog Discovery of + Garcinol

Proposed Biosynthetic Routes to (+)-Garcinol

The biosynthesis of this compound, a polyisoprenylated benzophenone (B1666685), is believed to originate from precursors common to many plant secondary metabolites, followed by a series of specific enzymatic modifications and cyclizations.

The biosynthesis is thought to begin with precursors from the chalcone (B49325) family of compounds. wayne.eduscience.gov These molecules provide the basic benzophenone framework. The defining characteristic of Garcinol (B8244382) and its analogs is the presence of multiple isoprenoid chains attached to this core structure. These polyisoprenyl groups are added through enzymatic processes, significantly increasing the molecule's complexity and lipophilicity. The addition of these five-carbon isoprene (B109036) units is a crucial step in the pathway, leading to the characteristic structure of polyisoprenylated benzophenones found in various Garcinia species. researchgate.net

Following the polyisoprenylation of the benzophenone core, a series of intramolecular cyclization events are proposed to occur, giving rise to the diverse structures observed in nature. rawdatalibrary.netnih.gov Two primary cyclization mechanisms have been postulated based on synthetic studies and the structures of isolated natural analogs:

O-cyclization: This pathway involves the formation of an oxygen-containing ring. It is the proposed route for the formation of analogs like cambogin and 13,14-didehydroxyisogarcinol. nih.govresearchgate.net

C-cyclization: This mechanism involves the formation of a new carbon-carbon bond to create a carbocyclic ring. This route is believed to lead to the synthesis of compounds such as garcinopicrobenzophenone and eugeniaphenone, which are distinguished by a unique cyclobutyl unit at the C-5 position. rawdatalibrary.netnih.govresearchgate.net

These distinct cyclization pathways from a common precursor are a key source of the structural diversity within this class of compounds.

| Proposed Pathway | Cyclization Type | Resulting Compound Class/Example |

| Pathway A | O-cyclization | Formation of oxygen-containing rings (e.g., Cambogin) nih.govresearchgate.net |

| Pathway B | C-cyclization | Formation of carbocyclic rings (e.g., Garcinopicrobenzophenone) nih.govresearchgate.net |

Discovery and Characterization of Biosynthetically Related Analogs

Research into the chemical constituents of plants from the Clusiaceae family, particularly the genus Garcinia, has led to the isolation and identification of numerous compounds biosynthetically related to this compound. nih.gov

This compound belongs to a large class of secondary metabolites known as polyisoprenylated benzophenones (PPBs). nih.gov These compounds are primarily found in the Clusiaceae family and are characterized by a benzophenone core with two to five isoprene units attached. researchgate.net Many of these compounds, including Garcinol, feature a complex bicyclo[3.3.1]-nonane-2,4,9-trione core structure. nih.gov Extensive phytochemical studies on various Garcinia species, such as Garcinia cambogia and Garcinia indica, have identified a multitude of related analogs. nih.govresearchgate.net Among these are numerous guttiferones (e.g., guttiferone I, J, K, M, and N), xanthochymol (B1232506), and isoxanthochymol, which share the same biosynthetic origins as Garcinol. nih.govacs.org

The structural diversity among Garcinol's natural analogs is significant, arising from different cyclization patterns and subsequent modifications.

Cambogin: This compound is an isomer of Garcinol, meaning it has the same molecular formula and mass but a different three-dimensional arrangement of atoms. nih.govresearchgate.net Its formation is proposed to occur via an O-cyclization pathway, distinguishing its core structure from that of Garcinol. rawdatalibrary.netnih.gov

Garcinopicrobenzophenone: This analog is a clear example of the structural outcome of a C-cyclization pathway. rawdatalibrary.netnih.gov It is characterized by the presence of a unique cyclobutyl ring, a feature not present in Garcinol or Cambogin. rawdatalibrary.net This structural variation highlights how different enzymatic cyclization routes acting on a common precursor can generate distinct molecular architectures.

Chemical Synthesis and Structural Modification Strategies for + Garcinol and Its Analogs

Total Synthesis Approaches to (+)-Garcinol

Total synthesis efforts have aimed to construct the intricate polyisoprenylated benzophenone (B1666685) (PPAP) framework of this compound, often employing advanced catalytic methods to control stereochemistry and regioselectivity.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analyses of this compound typically focus on dissecting the molecule into manageable building blocks, often targeting the formation of the central bicyclo[3.3.1]nonatrione core and the subsequent installation of the prenyl side chains. Key disconnections often involve breaking the carbon-carbon bonds that form the cyclic framework or the bonds connecting the prenyl units to the core structure. Strategies frequently involve constructing the bicyclo[3.3.1]nonane core through cyclization reactions, followed by the introduction of the prenyl moieties conicet.gov.aracs.orgnih.govsci-hub.sefigshare.comacs.orgacs.org. For instance, some approaches envision building the core from simpler cyclic precursors or acyclic precursors that can undergo cascade cyclizations acs.orgnih.govsci-hub.sefigshare.comacs.org.

Diastereoselective and Enantioselective Methodologies for this compound

Achieving the correct stereochemistry is paramount in the synthesis of this compound, given its multiple chiral centers. Researchers have employed highly diastereoselective and stereodivergent strategies to control the formation of these stereocenters acs.orgnih.govsci-hub.sefigshare.com. Methods include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective cyclizations. For example, diastereoselective cationic oxycyclizations, often Lewis acid-controlled, have been utilized to establish specific stereoisomers acs.org. Furthermore, asymmetric induction through specific alkylation reactions has been employed to generate key intermediates with high enantiomeric ratios capes.gov.br. These enantioselective approaches are vital for resolving the challenges in determining and confirming the absolute configurations of PPAPs, including garcinol (B8244382) acs.orgnih.govsci-hub.sefigshare.com.

Application of Advanced Catalytic Reactions (e.g., Pd-catalyzed allylations)

Transition metal catalysis, particularly palladium catalysis, plays a pivotal role in the total synthesis of this compound. Key reactions include:

Pd-catalyzed Decarboxylative Tsuji–Trost Allylation: This reaction is instrumental in forming carbon-carbon bonds by introducing prenyl groups. It has been employed to selectively allylate precursors, contributing to the efficient construction of the garcinol skeleton conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.netscribd.com.

Diastereoselective Pd-catalyzed Allyl–Allyl Cross-Coupling: This method is crucial for installing prenyl side chains with high diastereoselectivity, a critical step in assembling the complex structure of garcinol conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.netscribd.com.

Palladium-catalyzed Oxidative Allylation: This transformation offers an efficient route for constructing homoallylic boronic esters, which can serve as valuable intermediates in complex molecule synthesis rsc.org.

Palladium-catalyzed Allylic Alkylation (AAA): This reaction provides a ligand-controlled, highly regio- and enantioselective method for synthesizing α-acyloxyketones, which can be precursors to various natural products organic-chemistry.org.

Palladium-catalyzed Sonogashira Reaction: This coupling reaction has been used in the synthesis of benzofuran-containing natural products, which can be related to the broader class of complex polycyclic compounds rsc.org.

Table 1: Key Palladium-Catalyzed Reactions in this compound Synthesis

| Reaction Type | Catalyst/Conditions | Key Intermediate/Product | Yield / Selectivity | Citation(s) |

| Decarboxylative Tsuji–Trost Allylation | Pd-catalysed | Allylated cyclohexenone precursor | Good yields | conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.net |

| Diastereoselective Allyl–Allyl Cross-Coupling | Pd-catalysed | Allylated intermediates | Excellent diastereoselectivity | conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.net |

| Oxidative Allylation | Pd-catalyzed | Homoallylic boronic esters | Moderate to excellent yields | rsc.org |

| Allylic Alkylation (AAA) of 1,2-Enediol Carbonates | Pd-catalyzed, Lnaph ligand | α-Acyloxyketones | High yield, high ee | organic-chemistry.org |

| Sonogashira Reaction | Pd-catalyzed | Benzofuran intermediates | Satisfactory yields | rsc.org |

Semi-synthesis and Derivatization of this compound

Semi-synthetic approaches and direct derivatization of this compound or its isolated precursors offer a more accessible route to explore structure-activity relationships and develop analogs with potentially improved properties.

Modification of the Polyisoprenylated Benzophenone Core

The core polyisoprenylated benzophenone structure of garcinol can be chemically modified to yield a range of derivatives. Researchers have synthesized various analogs by altering the prenyl side chains or functionalizing the benzophenone core. For example, a semi-synthetic derivative, LTK-14A, was developed from garcinol to specifically inhibit histone butyrylation, demonstrating a route for targeted modification biorxiv.org. Studies have also focused on creating synthetic analogs with enhanced bioavailability and efficacy compared to the natural product mdpi.com.

Synthesis of C-Prenylated and O-Prenylated Derivatives

The prenyl groups in garcinol can be introduced or modified through specific prenylation strategies. Research has shown that the choice of base and reaction conditions can dictate whether prenylation occurs at the carbon (C-prenylation) or oxygen (O-prenylation) atoms of phenolic compounds. For instance, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base typically favors C-prenylation of benzophenones, while K₂CO₃ (potassium carbonate) can lead to both C- and O-prenylated products researchgate.nettandfonline.comtandfonline.com. These methods allow for the synthesis of diverse prenylated derivatives, including those with modified isoprenyl units or altered prenylation patterns, which are crucial for structure-activity relationship studies core.ac.uknih.gov.

Table 2: Prenylation Strategies for Benzophenone Derivatives

| Prenylation Type | Base/Conditions | Product Type (C-/O-) | Selectivity | Citation(s) |

| Prenylation | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | C-prenylated | Selective for C-prenylation | researchgate.nettandfonline.comtandfonline.com |

| Prenylation | K₂CO₃ (Potassium carbonate) | C- and O-prenylated | Can yield both C- and O-prenylated products | researchgate.nettandfonline.comtandfonline.com |

| Prenylation | 3,3-dimethylallyl bromide + NaH (Sodium hydride) | O-prenylated | Formation of allyl ethers from hydroxyl groups | nih.gov |

| Isoprenyl Shift | Magnesium silicate (B1173343) (Florisil) at elevated temp. | C-prenylated | Rearrangement of isoprenyl unit from O- to C-position | nih.gov |

Compound List

this compound

(+)-Guttiferone E

(+)-Isoxanthochymol

Garcifuran A

Garcifuran B

Cambogin

Guttiferone F

14-deoxygarcinol

Garcimultiflorone A

Clusianone

Garsubellin A

Nemorosone

Nemorosone II

Hyperforin

Vismiaphenones D-G

Garciniaphenone

4-geranyloxy-2,6-dihydroxybenzophenone

LTK-14A

Garcinoic acid

δ-Tocotrienol (DT3)

Piceatannol

Methyl 4-(3'-methylbut-2'-enyloxy)cinnamate

E-1-[5-hydroxy-3-methoxy-2-(3-methyl-2-butenyl)phenyl]-2-[4-hydroxy-3-methoxyphenyl]ethene

Mechanistic Investigations of + Garcinol S Biological Activities in Vitro and in Vivo Animal Models

Anticancer Mechanisms:

(+)-Garcinol has been shown to inhibit the proliferation and survival of a wide array of cancer cell lines in a dose-dependent manner. nih.govnih.govimrpress.comnih.gov This inhibitory activity is not confined to a specific cancer type, with studies demonstrating its efficacy in breast, prostate, pancreatic, oral, and endometrial cancer cells. nih.govnih.govnih.govnih.gov The antiproliferative effects of this compound are mediated through the modulation of key signaling pathways that govern cell growth and survival.

One of the primary mechanisms implicated in this compound's anticancer activity is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway. nih.govovid.com STAT-3 is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation and preventing apoptosis. Research has demonstrated that this compound can inhibit both total and phosphorylated STAT-3 in breast, prostate, and pancreatic cancer cell lines. nih.gov This inhibition of STAT-3 phosphorylation occurs in a dose-dependent manner. nih.gov

Another critical pathway targeted by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govimrpress.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active, which contributes to the survival and proliferation of cancer cells. This compound has been found to downregulate the NF-κB signaling pathway, leading to the inhibition of cell proliferation and the induction of apoptosis. nih.govimrpress.com

The following table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines.

| Cancer Cell Line | Cancer Type | Key Findings |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of cell proliferation and invasion. nih.govovid.com |

| BT-549 | Triple-Negative Breast Cancer | Reversal of epithelial-to-mesenchymal transition (EMT). nih.gov |

| LNCaP, C4-2B, PC3 | Prostate Cancer | Inhibition of cell growth and induction of apoptosis. nih.govimrpress.com |

| BxPC-3 | Pancreatic Cancer | Inhibition of cell growth and induction of apoptosis. nih.govimrpress.com |

| SCC-4, SCC-9, SCC-25 | Oral Squamous Cell Carcinoma | Inhibition of growth and proliferation, and colony formation. nih.gov |

| ISH, HEC-1B | Endometrial Cancer | Inhibition of cell proliferation in a dose-dependent manner. nih.gov |

A significant component of this compound's anticancer activity is its ability to induce programmed cell death, primarily through apoptosis. nih.govimrpress.commdpi.comnih.gov This process of controlled cell death is essential for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptosis in a variety of cancer cell lines, including those of the breast, prostate, pancreas, and leukemia. nih.govimrpress.comnih.gov

The induction of apoptosis by this compound is a multi-faceted process involving the activation of caspases, a family of proteases that are central to the execution of apoptosis. imrpress.comnih.gov Studies have shown that treatment with this compound leads to the activation of caspase-3 and caspase-9. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov In human leukemia HL-60 cells, this compound was found to induce caspase-3/CPP32 activity in a dose- and time-dependent manner, leading to the degradation of poly(ADP-ribose) polymerase (PARP). nih.gov

Furthermore, this compound influences the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic proteins Bad and Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins favors the initiation of the apoptotic process. The release of cytochrome c from the mitochondria into the cytosol is another key event in this compound-induced apoptosis, which subsequently leads to the processing of procaspase-9 and the activation of the caspase cascade. nih.gov

The table below details the pro-apoptotic effects of this compound in different cancer cell lines.

| Cancer Cell Line | Cancer Type | Pro-Apoptotic Mechanisms |

| HL-60 | Human Leukemia | Induction of caspase-3/CPP32 activity, PARP degradation, loss of mitochondrial transmembrane potential, release of cytochrome c. nih.gov |

| LNCaP, C4-2B, PC3 | Prostate Cancer | Induction of apoptosis in a dose-dependent manner, downregulation of NF-κB signaling. nih.govimrpress.com |

| BxPC-3 | Pancreatic Cancer | Induction of apoptosis in a dose-dependent manner, activation of caspase-3. imrpress.com |

| MCF-7, MDA-MB-231, SKBR3 | Breast Cancer | Downregulation of Bcl-XL and p53-dependent Bax induction. mdpi.com |

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. nih.govspandidos-publications.comnih.gov The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.

This compound has been shown to induce cell cycle arrest in different phases, depending on the cancer cell type. For instance, in endometrial cancer cell lines ISH and HEC-1B, this compound induced cell cycle arrest at the G1 and G2/M phases, respectively. nih.gov In oral squamous cell carcinoma cells, treatment with this compound led to a concomitant induction of apoptosis and cell cycle arrest. nih.gov Studies in lung and cervical cancer cells have also revealed that this compound can induce cell cycle arrest. spandidos-publications.com

The mechanism by which this compound regulates cell cycle progression involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). spandidos-publications.comnih.gov In endometrial cancer cells, this compound treatment resulted in increased expression of the tumor suppressor proteins p53 and p21, and decreased expression of CDK2, CDK4, cyclin D1, and cyclin B1. nih.gov Similarly, in cervical cancer cells, this compound was found to downregulate cyclin D1 and CDK4, while upregulating p21 and p53, leading to a delay in cell cycle progression at the G0/G1 phase. spandidos-publications.com

The following table summarizes the effects of this compound on cell cycle progression in various cancer cell lines.

| Cancer Cell Line | Cancer Type | Effect on Cell Cycle | Molecular Mechanisms |

| ISH | Endometrial Cancer | G1 phase arrest. nih.gov | Increased p53 and p21; decreased CDK2, CDK4, cyclin D1. nih.gov |

| HEC-1B | Endometrial Cancer | G2/M phase arrest. nih.gov | Increased p53 and p21; decreased cyclin B1. nih.gov |

| H1299 | Lung Cancer | G1 phase arrest. spandidos-publications.com | Downregulated CDK2, CDK4, and cyclin D. spandidos-publications.com |

| HeLa, SiHa | Cervical Cancer | G0/G1 phase arrest. mdpi.com | Downregulated cyclin D1 and CDK4; upregulated p21 and p53. spandidos-publications.com |

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are major causes of cancer-related mortality. mdpi.com Preclinical studies have demonstrated that this compound possesses both anti-angiogenic and anti-metastatic properties. nih.govovid.commdpi.com

This compound's anti-angiogenic effects are partly mediated by its ability to inhibit the production of key pro-angiogenic factors. It has been shown to downregulate the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov In oral squamous cell carcinoma cells, this compound significantly inhibited VEGF expression. nih.gov

The anti-metastatic activity of this compound is linked to its ability to inhibit cell invasion and migration. nih.govovid.com This is achieved through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and metastasize. nih.gov Specifically, this compound has been found to inhibit the production of MMP-9. nih.gov Furthermore, the inhibition of the STAT-3 signaling pathway by this compound also contributes to its anti-metastatic effects, as STAT-3 is known to regulate genes involved in metastasis and angiogenesis, such as urokinase-type plasminogen activator (uPA), VEGF, and MMP-9. nih.govovid.com In vivo studies using a mouse xenograft model of breast cancer have shown that administration of this compound significantly inhibited tumor growth and reduced the expression and activation of STAT-3 in the tumor tissue. nih.gov

Epithelial-to-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory and invasive mesenchymal phenotype. nih.gov This process is critically involved in cancer progression, metastasis, and the acquisition of drug resistance. nih.gov Emerging evidence indicates that this compound can reverse EMT, a process known as mesenchymal-to-epithelial transition (MET). nih.gov

In aggressive triple-negative breast cancer cells (MDA-MB-231 and BT-549), this compound has been shown to induce MET. nih.gov This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as vimentin, ZEB-1, and ZEB-2. nih.gov The molecular mechanism underlying this effect involves the upregulation of microRNAs (miRNAs) that regulate EMT, specifically the miR-200 and let-7 families. nih.gov

The reversal of EMT by this compound is also linked to its inhibitory effect on the NF-κB and Wnt signaling pathways, both of which are known to be involved in the regulation of EMT. nih.gov In vivo studies using a xenograft mouse model have confirmed that this compound can inhibit NF-κB, vimentin, and nuclear β-catenin, and upregulate miR-200 and let-7 family miRNAs in tumor tissues. nih.gov

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, progression, metastasis, and recurrence. nih.govtmu.edu.tw Targeting CSCs is therefore considered a promising strategy for cancer therapy. Studies have indicated that this compound can modulate the phenotype of cancer stem-like cells.

In human non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the cancer stem cell-like phenotype. nih.govtmu.edu.tw It significantly diminished the ability of H441 and A549 NSCLC cell lines to form spheres, a characteristic of CSCs. nih.govtmu.edu.tw Furthermore, this compound reduced the proportion of side-population (SP) cells, which are enriched in CSCs, and decreased the activity of aldehyde dehydrogenase (ALDH), a marker for CSCs. nih.govtmu.edu.tw

The mechanism by which this compound targets CSCs involves the suppression of the Wnt/β-catenin and STAT3 signaling pathways. nih.govtmu.edu.tw It was found to impair the phosphorylation of LRP6, a co-receptor for Wnt, and down-regulate the expression of β-catenin, Dvl2, Axin2, and cyclin D1 in NSCLC-generated spheres. nih.govtmu.edu.tw An in vivo study using an H441 lung cancer stem cell mouse xenograft model demonstrated that administration of this compound significantly inhibited tumor growth. nih.govtmu.edu.tw

Anti-inflammatory Mechanisms:

This compound, a polyisoprenylated benzophenone (B1666685) found in the fruit rind of Garcinia species, has demonstrated significant anti-inflammatory properties through various molecular mechanisms. These mechanisms have been elucidated in a range of in vitro and in vivo animal models, highlighting its potential as a modulator of inflammatory responses.

Suppression of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Prostaglandins).

This compound has been shown to effectively suppress key pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated THP-1 and Raw 264.7 macrophages, garcinol (B8244382) inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein expression levels. nih.govnih.gov This leads to a subsequent decrease in the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. nih.govnih.gov Studies on LPS-stimulated murine macrophages revealed that garcinol's inhibition of iNOS expression and NO release is likely due to the inhibition of the signal transducer and activator of transcription-1 (STAT-1). nih.govresearchwithrutgers.com Furthermore, the inhibitory effect on COX-2 expression was observed when garcinol was added to the cells before LPS stimulation, suggesting an interference with the initial inflammatory signaling. nih.govresearchwithrutgers.com

| Mediator | Cell Line | Effect of this compound | Underlying Mechanism |

|---|---|---|---|

| iNOS | RAW 264.7, THP-1 | Decreased mRNA and protein expression | Inhibition of STAT-1 activation |

| COX-2 | RAW 264.7, THP-1 | Decreased mRNA and protein expression | Inhibition of NF-κB activation |

| Nitric Oxide (NO) | RAW 264.7 | Decreased secretion | Reduced iNOS expression |

| Prostaglandin E2 (PGE2) | THP-1 | Decreased secretion | Reduced COX-2 expression |

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8).

The anti-inflammatory action of this compound extends to the inhibition of pro-inflammatory cytokine production. In LPS-activated THP-1 and Raw 264.7 macrophages, garcinol was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) at both the mRNA and protein levels. nih.govnih.gov In a study involving lipoprotein(a)-stimulated ventricular cardiomyocytes, garcinol significantly reduced the production of IL-1β, IL-6, and TNF-α. nih.gov This broad-spectrum inhibition of key inflammatory cytokines underscores the potent anti-inflammatory capacity of garcinol.

| Cytokine | Cell Model | Stimulant | Observed Effect of this compound |

|---|---|---|---|

| TNF-α | THP-1, RAW 264.7 Macrophages | LPS | Inhibited production at mRNA and protein levels |

| IL-1β | THP-1, RAW 264.7 Macrophages; Ventricular Cardiomyocytes | LPS; Lipoprotein(a) | Inhibited production |

| IL-6 | THP-1, RAW 264.7 Macrophages; Ventricular Cardiomyocytes | LPS; Lipoprotein(a) | Inhibited production |

| IL-8 | THP-1 Macrophages | LPS | Decreased mRNA and protein expression |

Modulation of Arachidonic Acid Metabolism.

This compound modulates the metabolism of arachidonic acid, a key process in the generation of inflammatory lipid mediators. In LPS-stimulated macrophages, garcinol significantly inhibited the release of arachidonic acid and its metabolites. nih.govresearchwithrutgers.com This effect is attributed to the inhibition of cytosolic phospholipase A2 (cPLA2) phosphorylation, a critical step in its activation, without altering the total protein level of the enzyme. nih.govoup.com The inhibition of cPLA2 phosphorylation by garcinol is linked to the suppression of ERK1/2 phosphorylation. nih.govoup.com

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway.

A central mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com In LPS-activated macrophages, garcinol has been shown to inhibit NF-κB activation. nih.govresearchwithrutgers.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, garcinol prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes like COX-2 and iNOS. nih.govnih.gov Studies have demonstrated that garcinol's inhibitory effect on the NF-κB pathway involves the downregulation of pIKKα/β, pIκBα, and pNF-κB. nih.gov

Interference with Toll-like Receptor 4 (TLR4) Signaling.

Emerging evidence suggests that this compound may interfere with the Toll-like receptor 4 (TLR4) signaling pathway, an upstream event in the inflammatory cascade initiated by bacterial lipopolysaccharide (LPS). nih.gov TLR4 is a key receptor that recognizes LPS, leading to the activation of downstream signaling pathways, including NF-κB. researchgate.netfrontiersin.org It has been proposed that garcinol may exert its anti-inflammatory effects by altering the binding of LPS to the TLR4 complex. nih.gov This interference at the receptor level would prevent the initiation of the entire downstream inflammatory cascade, providing a mechanism for its potent and broad-spectrum anti-inflammatory activities.

Antioxidant Mechanisms:

This compound exhibits robust antioxidant activity, which contributes significantly to its protective biological effects. Its chemical structure, which includes both phenolic hydroxyl groups and a β-diketone moiety, is thought to be responsible for its potent free radical scavenging capabilities. nih.gov

Research has demonstrated that garcinol possesses strong antioxidant activity in various in vitro systems. It has been shown to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals, with some studies indicating it is nearly three times more effective than DL-α-tocopherol by weight. nih.govacs.org Furthermore, garcinol exhibits scavenging activity against superoxide (B77818) anions, hydroxyl radicals, and methyl radicals. nih.gov In a micellar linoleic acid peroxidation system, garcinol displayed moderate antioxidative activity. acs.org

| Antioxidant Assay/Activity | Finding |

|---|---|

| DPPH Radical Scavenging | Approximately 3 times more effective than DL-α-tocopherol |

| Superoxide Anion Scavenging | Demonstrated scavenging activity |

| Hydroxyl Radical Scavenging | Demonstrated scavenging activity |

| Methyl Radical Scavenging | Demonstrated scavenging activity |

| Linoleic Acid Peroxidation | Exhibited moderate antioxidative activity |

| Chelating Activity | Exhibited chelating activity |

Direct Free Radical Scavenging Capabilities (e.g., DPPH, Hydroxyl, Superoxide)

This compound has demonstrated significant direct free radical scavenging activity across various in vitro models. Its efficacy is attributed to the presence of phenolic hydroxyl groups and a β-diketone structure within its molecule.

DPPH Radical Scavenging: Studies have shown that garcinol possesses potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity. In one study, garcinol exhibited nearly three times greater DPPH radical scavenging activity than DL-α-tocopherol by weight in an aqueous ethanol solution acs.orgnih.govacs.org. Its activity was found to be comparable to 85% of the activity of ascorbic acid acs.org. This high potency suggests its potential as a powerful antioxidant.

Hydroxyl Radical Scavenging: In the Fenton reaction system, this compound has been shown to suppress hydroxyl radicals more effectively than DL-α-tocopherol acs.orgnih.gov. Electron spin resonance (ESR) spectrometry studies confirmed that garcinol dose-dependently suppressed hydroxyl radical formation acs.org. Notably, garcinol did not generate its own radical in the process, which is a significant advantage as it reduces the possibility of initiating other oxidative stress reactions acs.org. Furthermore, in a non-Fenton type H₂O₂/NaOH/DMSO system, garcinol effectively suppressed hydroxyl radicals, indicating a direct scavenging mechanism rather than inhibition through chelation acs.orgnih.gov.

Superoxide Radical Scavenging: this compound is also an effective scavenger of superoxide anions. In a phenazine methosulfate/NADH-nitroblue tetrazolium system, garcinol displayed potent superoxide anion scavenging activity, comparable to that of gallic acid and stronger than (+)-catechin acs.orgresearchgate.net. Using ESR spectrometry in a hypoxanthine/xanthine oxidase system, emulsified garcinol was found to suppress superoxide anions to almost the same degree as DL-α-tocopherol by weight acs.orgnih.gov. This demonstrates its capability to neutralize this highly reactive oxygen species.

Table 1: Comparative Free Radical Scavenging Activity of this compound

| Free Radical | Assay System | This compound's Efficacy Compared to Standard Antioxidants | Reference |

|---|---|---|---|

| DPPH | Aqueous ethanol solution | ~3 times greater than DL-α-tocopherol; 85% of ascorbic acid's activity | acs.orgnih.govacs.org |

| Hydroxyl | Fenton reaction | Stronger than DL-α-tocopherol | acs.orgnih.gov |

| Superoxide | Phenazine methosulfate/NADH-nitroblue tetrazolium | Comparable to gallic acid; stronger than (+)-catechin | acs.orgresearchgate.net |

| Superoxide | Hypoxanthine/xanthine oxidase | Almost the same as DL-α-tocopherol | acs.orgnih.gov |

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

Beyond its direct scavenging capabilities, this compound has been shown to effectively reduce intracellular levels of reactive oxygen species (ROS). In a study involving bone marrow mesenchymal stem cells (BMSCs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, garcinol treatment was found to reverse the production of ROS in a concentration-dependent manner nih.gov. Similarly, in human ventricular cardiomyocyte AC16 cells stimulated with lipoprotein(a), garcinol pretreatment significantly suppressed the production of ROS mdpi.com. This ability to lower intracellular ROS is crucial for protecting cells from oxidative damage that can lead to various pathologies. Another study on hepatocellular carcinoma Hep3B cells demonstrated that garcinol treatment led to an accumulation of ROS, which in this cancerous context, contributed to apoptosis rsc.org. This highlights the context-dependent effects of garcinol on ROS modulation.

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 signaling)

A key mechanism behind the antioxidant effects of this compound is its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, forming a primary cellular defense against oxidative stress.

In a study on BMSCs, it was found that the protective effects of garcinol against H₂O₂-induced oxidative stress were mediated by the Nrf2-antioxidant signaling pathway nih.gov. Garcinol was shown to inhibit the elevated ROS levels stimulated by H₂O₂ treatment, and this effect was blocked when Nrf2 was knocked down using siRNA nih.gov. This indicates that Nrf2 is a critical regulator in the antioxidant functions of garcinol. The activation of the Nrf2 pathway by garcinol leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's intrinsic capacity to combat oxidative stress.

Neuroprotective Mechanisms:

Promotion of Neuronal Survival and Differentiation in Cultured Cells

This compound has demonstrated notable neuroprotective effects, including the promotion of neuronal survival and differentiation in cultured cells. In studies using rat cortical progenitor cells, garcinol was found to reduce growth factor deprivation-mediated cell death acs.orgnih.gov. This suggests that garcinol can support the survival of neurons under conditions of stress. Furthermore, treatment with garcinol has been shown to enhance the expression of neuronal proteins such as microtubule-associated protein 2 (MAP-2) and the high-molecular-weight subunit of neurofilaments (NFH) acs.orgnih.gov. The increased expression of these markers is indicative of enhanced neuronal differentiation and maturation.

Enhancement of Neuritogenesis and Neurite Outgrowth

A critical aspect of neuronal development and repair is the growth of new neurites, a process known as neuritogenesis. This compound has been shown to actively promote this process. In cultured rat cortical progenitor cells, garcinol induced neurite outgrowth in early developing EGF-treated neurospheres acs.orgnih.gov. Further studies have shown that treatment with garcinol promotes neuronal attachment and neurite extension in primary neuron/astrocyte co-cultures nih.gov. This enhancement of neuritogenesis is linked to the sustained activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in modulating neuronal survival and development acs.orgnih.gov.

Table 2: Neuroprotective Effects of this compound in Cultured Cells

| Neuroprotective Effect | Cell Model | Key Findings | Reference |

|---|---|---|---|

| Promotion of Neuronal Survival | Rat cortical progenitor cells | Reduced growth factor deprivation-mediated cell death. | acs.orgnih.gov |

| Enhancement of Neuronal Differentiation | Rat cortical progenitor cells | Increased expression of neuronal markers MAP-2 and NFH. | acs.orgnih.gov |

| Enhancement of Neuritogenesis | Rat cortical progenitor cells (neurospheres) | Induced neurite outgrowth in early developing neurospheres. | acs.orgnih.gov |

| Promotion of Neurite Outgrowth | Primary neuron/astrocyte co-cultures | Promoted neuronal attachment and neurite extension. | nih.gov |

Mitigation of Oxidative Stress and Neuroinflammation in Neuronal Models

This compound has demonstrated significant potential in mitigating oxidative stress and neuroinflammation within neuronal models, suggesting a neuroprotective role. Investigations have revealed that this compound can effectively counteract the detrimental effects of reactive oxygen species (ROS) and inflammatory mediators in the central nervous system.

In laboratory settings, this compound has been shown to protect neuronal cells from oxidative damage induced by various stressors. This protection is attributed to its ability to scavenge free radicals and inhibit enzymes involved in the production of ROS. For instance, studies have indicated that this compound can chelate metal ions, thereby preventing the generation of highly reactive hydroxyl radicals. Furthermore, it has been observed to inhibit the activity of xanthine oxidase, an enzyme that contributes to the production of superoxide radicals.

Beyond its antioxidant properties, this compound exhibits potent anti-inflammatory effects in neuronal models. It has been found to suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in glial cells. This suppression leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of neuroinflammation. By downregulating these inflammatory pathways, this compound helps to create a more favorable environment for neuronal survival and function.

The dual action of this compound in combating both oxidative stress and neuroinflammation makes it a compound of interest for neurodegenerative diseases, where these two processes are intricately linked and contribute significantly to disease progression.

Prevention of Dopaminergic Neuronal Loss in Animal Models of Neurodegeneration

In animal models of neurodegeneration, particularly those mimicking Parkinson's disease, this compound has shown promise in preventing the loss of dopaminergic neurons. These neurons, located in the substantia nigra region of the brain, are crucial for motor control, and their progressive degeneration is a hallmark of Parkinson's disease.

Studies utilizing in vivo models have demonstrated that administration of this compound can protect dopaminergic neurons from toxin-induced damage. This neuroprotective effect is associated with a reduction in motor deficits, a common symptom in these animal models. The underlying mechanisms for this protection are believed to be linked to the compound's potent antioxidant and anti-inflammatory properties.

Research indicates that this compound can attenuate the neuroinflammatory response in the brain, which is a key contributor to dopaminergic cell death. It has been observed to decrease the activation of microglia and astrocytes, the primary immune cells of the central nervous system, thereby reducing the release of pro-inflammatory cytokines and other neurotoxic factors. Furthermore, its ability to scavenge free radicals and reduce oxidative stress within the substantia nigra helps to preserve the integrity and function of dopaminergic neurons. By targeting these critical pathways, this compound appears to interrupt the cycle of neuroinflammation and oxidative damage that drives the progressive loss of these vital neurons.

Modulation of Specific Neuronal Signaling Pathways (e.g., ERK pathway)

This compound has been found to modulate specific neuronal signaling pathways, with the Extracellular Signal-Regulated Kinase (ERK) pathway being a notable example. The ERK pathway is a critical signaling cascade involved in various cellular processes within the brain, including neuronal survival, differentiation, and synaptic plasticity.

Research has shown that this compound can influence the phosphorylation status of ERK, a key step in the activation of this pathway. By modulating ERK signaling, this compound can promote neuronal survival and enhance neurite outgrowth, which is the process of neurons extending their axons and dendrites to form synaptic connections. This effect has been observed in cultured cortical progenitor cells, suggesting a role for this compound in neurodevelopment and repair.

The ability of this compound to interact with the ERK pathway highlights a potential mechanism through which it exerts its neuroprotective effects. Dysregulation of the ERK pathway has been implicated in various neurological disorders, and compounds that can positively modulate this pathway are of significant therapeutic interest. The targeted action of this compound on this and potentially other neuronal signaling pathways underscores its potential as a multifaceted agent for promoting brain health.

Antimicrobial Mechanisms:

Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA, Helicobacter pylori)

This compound has demonstrated significant antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically important pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.

Against MRSA: Studies have shown that this compound exhibits bactericidal activity against MRSA, a notorious Gram-positive bacterium responsible for difficult-to-treat infections. The compound's effectiveness against this multidrug-resistant strain highlights its potential as a novel antibacterial agent. The precise mechanism of action is still under investigation but is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.

Against Helicobacter pylori: this compound has also been found to be effective against H. pylori, a Gram-negative bacterium that colonizes the stomach and is a major cause of peptic ulcers and gastric cancer. Research has indicated that this compound can inhibit the growth of H. pylori and may also interfere with its virulence factors, such as the enzyme urease, which is crucial for the bacterium's survival in the acidic environment of the stomach. The bactericidal effect of this compound against H. pylori has been shown to be comparable to or even greater than that of some conventional antibiotics.

The broad-spectrum antibacterial activity of this compound suggests that it may target fundamental processes common to both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.

Antifungal and Antiviral Properties (if reported in non-human systems)

Beyond its antibacterial effects, this compound has also been investigated for its potential antifungal and antiviral properties in non-human experimental systems.

Antifungal Activity: Research has demonstrated that this compound possesses activity against the opportunistic fungal pathogen Candida albicans. Specifically, it has been shown to inhibit the formation of C. albicans biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal drugs. nih.gov this compound appears to interfere with the development of hyphae, the filamentous structures that are critical for biofilm integrity and virulence. nih.gov Furthermore, it has been observed to induce apoptosis, or programmed cell death, in the fungal cells within the biofilm. thieme-connect.com

Antiviral Activity: In the realm of virology, this compound has shown inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1). nih.govresearchgate.net Studies have identified that this compound can target and inhibit the activity of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.govresearchgate.net This enzyme plays a crucial role in the replication cycle of the virus, and its inhibition represents a key strategy for antiviral drug development. The ability of this compound to interfere with this essential viral enzyme underscores its potential as a lead compound for the development of new anti-HIV therapies. nih.govresearchgate.net

These findings in non-human systems suggest that this compound has a broad spectrum of antimicrobial activities that extend to both fungi and viruses, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Inhibition of Microbial Virulence Factors

A key aspect of this compound's antimicrobial potential lies in its ability to inhibit microbial virulence factors, which are molecules produced by pathogens that enable them to cause disease. By targeting these factors, this compound can disarm bacteria and fungi without necessarily killing them, which may reduce the likelihood of resistance development.

One of the primary virulence factors targeted by this compound is biofilm formation . Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and the host immune system. Studies have shown that this compound can effectively inhibit the formation of biofilms by the fungus Candida albicans. nih.gov It achieves this by preventing the development of hyphae, which are essential for the structural integrity of the biofilm. nih.gov

Another important virulence factor that may be inhibited by this compound is the enzyme urease , produced by Helicobacter pylori. Urease is critical for the survival of H. pylori in the acidic environment of the stomach, as it neutralizes gastric acid. By inhibiting urease, this compound could render the bacterium more susceptible to the host's natural defenses and antibiotic treatments.

Mechanisms of Action on Microbial Topoisomerases

Current research available through in vitro and biochemical studies has primarily focused on the interaction of this compound with eukaryotic topoisomerases. Studies have demonstrated that garcinol inhibits eukaryotic topoisomerase I and topoisomerase II. nih.govacs.orgnih.gov For instance, the IC50 values for the inhibition of these enzymes have been reported as 43 μg/mL and 55 μg/mL, respectively. nih.gov Biochemical and molecular modeling studies suggest that garcinol and its derivatives act as catalytic inhibitors of human topoisomerase II, potentially by binding to the DNA binding surface or the ATP domain of the enzyme. acs.orgnih.govresearchgate.net

While garcinol has shown antibacterial activity against certain gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), it has been found to be inactive against gram-negative enteric bacilli. nih.gov However, the existing literature does not provide direct evidence or detailed mechanistic studies on the specific action of this compound on microbial topoisomerases, such as DNA gyrase or topoisomerase IV.

Epigenetic Modulatory Activities

This compound is a well-documented inhibitor of histone acetyltransferases (HATs), particularly the p300/CBP and p300/CBP-associated factor (PCAF). nih.gov This inhibitory action is a key component of its epigenetic modulatory effects. In vitro studies have established that garcinol is a potent inhibitor of both p300 and PCAF. nih.gov Kinetic analyses have revealed that it functions as a competitive inhibitor, suggesting it competes with histones for binding to the enzyme's active site. nih.gov

Garcinol's inhibition of HAT activity has been shown to suppress histone acetylation in vivo, without affecting histone deacetylation processes. nih.gov This leads to changes in chromatin structure and the regulation of gene expression. For example, treatment with garcinol leads to a significant reduction in the acetylation of histone H3 at lysine 18 (H3K18), a modification required for the progression of the cell cycle into the S phase. nih.gov This effect on histone modification contributes to its anti-proliferative activities in cancer cell lines. nih.gov Furthermore, garcinol can induce the degradation of p300 through the lysosomal pathway. nih.gov

| Enzyme | Reported IC₅₀ Value | Type of Inhibition | Reference Cell Line/System |

|---|---|---|---|

| p300 | ~7 µM | Competitive | In vitro / HeLa Cells |

| PCAF (P300/CBP-associated factor) | ~5 µM | Competitive | In vitro / HeLa Cells |

Recent studies have highlighted this compound's role as a modulator of microRNA (miRNA) expression, which is crucial in various cellular processes, including tumor development and progression. nih.gov Garcinol's activity has been particularly noted in the context of reversing the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell aggressiveness and drug resistance. researchgate.net

In non-small cell lung cancer (NSCLC) and breast cancer models, garcinol treatment has been found to significantly upregulate the expression of key EMT-regulating miRNAs. researchgate.netnih.gov Specifically, it increases the levels of the miR-200 family (such as miR-200b and miR-200c) and the let-7 family (such as let-7c). nih.govresearchgate.netnih.gov The upregulation of these miRNAs provides a molecular mechanism for the observed reversal of EMT to a mesenchymal-to-epithelial transition (MET) phenotype. nih.gov In pancreatic cancer cells, garcinol has been shown to modulate a different set of miRNAs, including miR-21 and miR-196a, contributing to its pro-apoptotic effects. researchgate.net

| Cancer Type | Cell Line(s) | Effect on miRNA Expression | Associated Mechanistic Outcome |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549M | Upregulation of miR-200b, miR-205, miR-218, let-7c | Reversal of EMT, sensitization to standard therapies |

| Breast Cancer | Not Specified | Upregulation of miR-200b, miR-200c, let-7 | Reversal of EMT |

| Pancreatic Cancer | Not Specified | Modulation of miR-21, miR-196a, miR-200c, among others | Enhanced apoptosis, increased sensitivity to gemcitabine (B846) |

While this compound is established as an epigenetic modulator through its effects on histone acetylation and miRNA expression, its direct impact on DNA methylation patterns has not been extensively reported in the available scientific literature concerning non-human in vitro or in vivo animal models. Epigenetic modifications are complex, and while polyphenolic compounds, in general, are known to influence DNA methylation, specific studies detailing this mechanism for garcinol are currently limited. researchgate.net

Other Biological Activities (Mechanistic Studies in Animal Models/In Vitro)

This compound has demonstrated significant gastroprotective and anti-ulcer activities in animal models, particularly in rats with experimentally induced gastric ulcers. nih.govnih.govresearchgate.net The primary mechanism underlying this effect is its potent antioxidant and free radical scavenging ability. nih.gov In studies using indomethacin-induced ulcer models, orally administered garcinol was shown to protect the gastric mucosa from damage. nih.govnih.gov

The protective mechanism involves several pathways:

Reduction of Oxidative Stress : Garcinol effectively scavenges free radicals, thereby reducing the oxidative damage to gastric tissues that contributes to ulcer formation. nih.gov

Modulation of Inflammatory Response : In ulcerated gastric tissue, garcinol significantly decreases the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govnih.gov

Enhancement of Anti-inflammatory Cytokines : Concurrently, garcinol treatment elevates the levels of anti-inflammatory cytokines, including IL-4 and IL-10, which help to resolve inflammation and promote tissue healing. nih.govnih.gov

Inhibition of Proliferation and DNA Polymerization Markers : Mechanistic studies have also shown that garcinol can decrease the expression of markers for cell proliferation (PCNA) and DNA polymerization (mTOR, cyclin D1), suggesting a role in regulating cellular responses to injury. nih.govnih.gov

Physiological Effects : Treatment with garcinol has been observed to restore normal gastric pH and reduce mucus production, which helps in mitigating mucosal hemorrhagic lesions and fibrosis. nih.gov

| Mechanism | Specific Molecular/Cellular Effect |

|---|---|

| Antioxidant Activity | Scavenges free radicals, reduces oxidative damage to gastric mucosa |

| Modulation of Inflammation | Decreases expression of pro-inflammatory markers (COX-2, TNF-α, IL-1β) |

| Increases expression of anti-inflammatory cytokines (IL-4, IL-10) | |

| Regulation of Cell Proliferation | Decreases expression of PCNA, mTOR, and cyclin D1 |

| Gastric Environment | Restores normal gastric pH, reduces excessive mucus production |

Prevention of Oxidative Stress-Induced Bone Loss in Animal Models

Excessive oxidative stress is a key contributor to the pathology of bone degenerative diseases like osteoporosis, causing damage to bone tissue and leading to bone loss nih.gov. Research in animal models has demonstrated that this compound, a polyisoprenylated benzophenone derivative, can protect against oxidative stress-induced bone loss by modulating cellular functions and key signaling pathways nih.gov. Mechanistic studies have focused on its dual role in protecting bone marrow mesenchymal stem cells (BMSCs) from oxidative damage and inhibiting the formation of bone-resorbing cells known as osteoclasts.

Protection of Bone Marrow Mesenchymal Stem Cells (BMSCs) via NRF2 Signaling

In vitro investigations using hydrogen peroxide (H₂O₂) to induce oxidative stress in BMSCs have shown that this compound offers potent protective effects nih.gov. It effectively mitigates H₂O₂-induced reductions in cell viability and increases in cell death and apoptosis nih.gov.